molecular formula C19H19N3O2S B12479842 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12479842
M. Wt: 353.4 g/mol
InChI Key: XJLRGDXITJXRBP-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methylpropoxy group and a 5-phenyl-1,3,4-thiadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of 5-phenyl-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with benzoic acid derivatives under acidic conditions.

    Preparation of 4-(2-methylpropoxy)benzoic acid: This involves the alkylation of 4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling 5-phenyl-1,3,4-thiadiazole with 4-(2-methylpropoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and thiadiazole rings.

    Reduction: Reduced forms of the benzamide and thiadiazole rings.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzoic acid
  • 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzylamine
  • 4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzyl alcohol

Uniqueness

4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a thiadiazole ring and a 2-methylpropoxy group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C19H19N3O2S/c1-13(2)12-24-16-10-8-14(9-11-16)17(23)20-19-22-21-18(25-19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,22,23)

InChI Key

XJLRGDXITJXRBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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